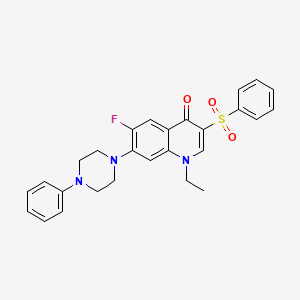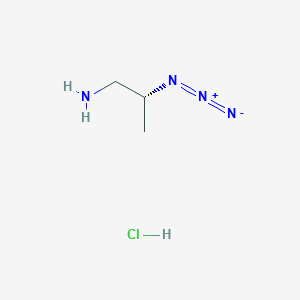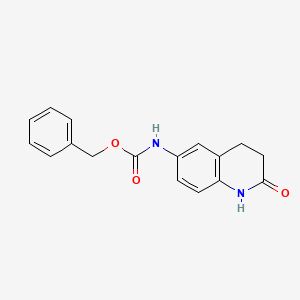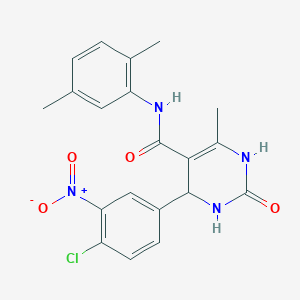![molecular formula C20H16F3N3S B2731508 5,7-dimethyl-3-(thiophen-2-yl)-6-{[3-(trifluoromethyl)phenyl]methyl}pyrazolo[1,5-a]pyrimidine CAS No. 900014-82-6](/img/structure/B2731508.png)
5,7-dimethyl-3-(thiophen-2-yl)-6-{[3-(trifluoromethyl)phenyl]methyl}pyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis Techniques and Computational Analysis
The synthesis of complex heterocycles like pyrazolo[1,5-a]pyrimidine derivatives has significant implications in medicinal chemistry and materials science. One approach involves the regioselective synthesis of fused heterocycles, including pyrazolo[1,5-a]pyrimidine, through reactions with appropriate aminoazoles and benzimidazol-2-ylacetonitrile. This process is enhanced by microwave irradiation and conventional methods, confirmed experimentally and theoretically through ab initio quantum chemical calculations using Density Functional Theory (DFT) (Salem et al., 2015). Similarly, green synthesis methods have been employed to generate pyrazoline and pyrimidine derivatives, showing promising antibacterial activity, which are corroborated by computational studies to understand their activity (Khan et al., 2014).
Pharmacological Potential
The exploration of pyrazolo[1,5-a]pyrimidine derivatives for their pharmacological activities is a vibrant area of research. Compounds containing the pyrazolo[1,5-a]pyrimidine scaffold have been studied for their antagonist activity against serotonin 5-HT6 receptors, revealing that modifications to the molecule can significantly impact its bioactivity. This has led to the identification of compounds with picomolar-level activity, providing a basis for the development of new therapeutic agents (Ivachtchenko et al., 2013).
Material Science and Chemical Properties
In material science, the synthesis and characterization of heterocyclic compounds incorporating the pyrazolo[1,5-a]pyrimidine unit have shown the ability to form complex molecular solids with potential for various applications. Studies involving tetrafluoroterephthalic acid and a series of N-containing heterocycles have demonstrated the significance of hydrogen bonds and weak intermolecular interactions in the formation of supramolecular structures (Wang et al., 2014).
Antibacterial and Antifungal Activities
The antimicrobial potential of compounds derived from or related to pyrazolo[1,5-a]pyrimidine has been a subject of investigation, with certain derivatives displaying potent activity against bacterial and fungal strains. This research area highlights the chemical versatility and biological relevance of the scaffold, suggesting its utility in designing new antimicrobial agents (Mabkhot et al., 2016).
Propriétés
IUPAC Name |
5,7-dimethyl-3-thiophen-2-yl-6-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3S/c1-12-16(10-14-5-3-6-15(9-14)20(21,22)23)13(2)26-19(25-12)17(11-24-26)18-7-4-8-27-18/h3-9,11H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFLQWDXFOMBSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=C(C=NN12)C3=CC=CS3)C)CC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-fluorobenzyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2731425.png)
![3-(chloromethyl)-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine hydrochloride](/img/structure/B2731427.png)

![1-sec-butyl-4-chloro-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2731429.png)
![2-({[4-(3,4-Dimethoxyphenyl)-1,3-oxazol-2-yl]methyl}sulfanyl)-3-(3-methylbutyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2731431.png)



![2,6-Dimethyl-4-{3-[4-(prop-2-yn-1-yl)piperazine-1-carbonyl]benzenesulfonyl}morpholine](/img/structure/B2731439.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxybenzamide](/img/structure/B2731442.png)
![N-benzyl-1-[(3,4-dichlorophenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B2731443.png)
![N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide](/img/structure/B2731444.png)
![N-(3-acetamidophenyl)-2-{[1-(2-methoxy-5-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2731446.png)
